molecular formula C5H3FN2O3 B1297087 3-Fluoro-4-nitropyridine-N-oxide CAS No. 769-54-0

3-Fluoro-4-nitropyridine-N-oxide

Cat. No. B1297087
CAS RN: 769-54-0
M. Wt: 158.09 g/mol
InChI Key: QHWIGULJOZAPAQ-UHFFFAOYSA-N
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Patent
US06777431B2

Procedure details

To a solution of 3-fluoropyridine N-oxide (3-2) (10.4 g, 90 mmol) in sulfuric acid (52 mL) stirring at 120° C. was added fuming nitric acid (21 mL) over 1 hour. After stirring at 120° C. for another 3 hours, the reaction mixture was cooled to ambient temperature and poured into 300 mL of ice. The pH of the solution was adjusted to pH 7 by addition of 20% sodium hydroxide, and extracted with chloroform. The organic layer was dried, filtered and concentrated. The residue was recrystallized from diethyl ether/hexane to give a pale yellow solid (7.5 g, 51%). 1H NMR (400 MHz, CDCl3): 8.05 (m, 2H), 8.22 (m, 1H)
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10].[OH-].[Na+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][C:7]=1[N+:9]([O-:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
FC=1C=[N+](C=CC1)[O-]
Name
Quantity
52 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring at 120° C. for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.